molecular formula C23H21ClN4O3 B2903197 N-(2-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1226427-06-0

N-(2-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

カタログ番号: B2903197
CAS番号: 1226427-06-0
分子量: 436.9
InChIキー: YYMHEGOINSDPMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • A 2-chlorophenyl group attached via an acetamide linker at position 5.
  • A 2-methoxyethyl substituent at position 3, contributing to solubility and conformational flexibility.
  • A phenyl group at position 7, enhancing aromatic interactions.

特性

IUPAC Name

N-(2-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-31-12-11-27-15-25-21-17(16-7-3-2-4-8-16)13-28(22(21)23(27)30)14-20(29)26-19-10-6-5-9-18(19)24/h2-10,13,15H,11-12,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMHEGOINSDPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The presence of a 2-chlorophenyl group and a methoxyethyl substituent are significant for its chemical properties and interactions with biological targets.

Structural Formula

IUPAC Name N 2 chlorophenyl 2 3 2 methoxyethyl 4 oxo 7 phenyl 3 4 dihydro 5H pyrrolo 3 2 d pyrimidin 5 yl acetamide\text{IUPAC Name }\text{N 2 chlorophenyl 2 3 2 methoxyethyl 4 oxo 7 phenyl 3 4 dihydro 5H pyrrolo 3 2 d pyrimidin 5 yl acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor , influencing various biochemical pathways. The exact mechanism is still under investigation but is believed to involve:

  • Inhibition of Kinases : Similar compounds have shown activity against various kinases, which are critical in cancer cell signaling.
  • Modulation of Receptors : The compound may also modulate receptor activity, leading to altered cellular responses.

Biological Activities

Research has indicated that compounds related to the pyrrolo[3,2-d]pyrimidine scaffold exhibit diverse biological activities:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including those involved in metabolic pathways.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTargetReference
N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-5-yl]acetamideAnticancerBreast Cancer Cells
N-(phenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-methyl-pyrrolo[3,2-d]pyrimidin-5-yl]acetamideEnzyme InhibitionDihydrofolate Reductase (DHFR)
N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-naphthyl-pyrrolo[3,2-d]pyrimidin-5-yl]acetamideAnti-inflammatoryVarious Enzymes

Notable Research Findings

  • A study evaluated the antiproliferative effects against breast, colon, and lung cancer cell lines, revealing significant activity for certain derivatives of the compound with IC50 values in the low micromolar range .
  • The compound's mechanism was further elucidated through enzyme inhibition assays showing selectivity for specific kinases involved in cancer progression .

科学的研究の応用

Biological Activities

Research suggests that compounds related to the pyrrolo[3,2-d]pyrimidine scaffold exhibit diverse biological activities:

  • Anticancer Activity Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines.
  • Enzyme Inhibition The compound has potential as an inhibitor for various enzymes, including those involved in metabolic pathways. The exact mechanism is still under investigation but is believed to involve the inhibition of kinases, which are critical in cancer cell signaling, and the modulation of receptor activity, leading to altered cellular responses.

Research Findings

  • Antiproliferative effects against breast, colon, and lung cancer cell lines have been evaluated, with certain derivatives of the compound showing significant activity, with IC50 values in the low micromolar range.
  • Enzyme inhibition assays have elucidated the compound's mechanism, showing selectivity for specific kinases involved in cancer progression.

Potential for Synergistic Effects

Research indicates that a magnetic field may act synergistically with cis-diamminedichloroplatinum (cis-platin) in treating murine Lewis Lung carcinomas (LLCs) or B16 melanotic melanomas in mice . The survival time of mice treated with cis-platin and exposed to a magnetic field was significantly longer than that of mice treated only with cis-platin or only exposed to the magnetic field, which was similar to mice treated with a higher dose of cis-platin . A possible explanation is that the platinum ion stimulates radical production, and magnetic fields enhance active oxygen production, bringing about changes in tumor cell membrane permeability, influencing the drug uptake positively . It has also been demonstrated that the rate of conversion of cis-platin to reactive species able to bind to DNA is increased by localized production of free radicals by magnetic fields .

Disclaimer

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituents, core modifications, or functional groups. These variations influence physicochemical properties, binding affinity, and metabolic stability.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolo[3,2-d]pyrimidine 3-(2-Methoxyethyl), 7-phenyl, N-(2-chlorophenyl)acetamide ~463.9 Moderate lipophilicity; hydrogen-bonding via acetamide and methoxy groups
2-[3-(3-Methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide () Pyrrolo[3,2-d]pyrimidine 3-(3-Methoxypropyl), 7-phenyl, N-(2-trifluoromethylphenyl)acetamide ~528.5 Increased lipophilicity (CF₃ group); enhanced metabolic stability
N-(4-(4-(6-Chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide () Pyrrolo[3,2-d]pyrimidine 6-Chloro, 3-(3-methoxy-2-methylphenyl), thiazolyl acetamide ~604.0 Chlorine enhances electronegativity; thiazole improves π-stacking
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide () Thieno[2,3-d]pyrimidine Thieno core, sulfanyl linker, N-(2-methylphenyl)acetamide ~506.6 Sulfur increases polarizability; allyl group may reduce metabolic stability
N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide () Triazolo[4,5-d]pyrimidine Triazole core, benzyl group, N-(2-chlorophenylmethyl)acetamide ~477.9 Triazole enhances hydrogen-bonding; benzyl group increases steric bulk

Key Observations:

Substituent Effects: Methoxypropyl vs. Methoxyethyl ( vs. Target): The longer chain in methoxypropyl increases lipophilicity (clogP ~3.2 vs. Trifluoromethyl vs. Chlorophenyl ( vs. Target): The CF₃ group in enhances electronegativity and metabolic resistance, whereas the chlorophenyl group in the target compound balances lipophilicity and steric effects .

Pharmacophore Variations :

  • The thiazolyl acetamide in introduces a heterocyclic ring, enabling π-π stacking with aromatic residues in enzymatic active sites .
  • Sulfanyl linkers () may form disulfide bonds or interact with metal ions, though this is context-dependent .

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding: The target compound’s acetamide and methoxy groups can act as donors/acceptors, facilitating crystal packing (). Graph-set analysis (e.g., Etter’s rules) may predict dimeric or chain motifs .
  • Melting Points : reports a melting point of 302–304°C for a pyrazolo[3,4-d]pyrimidine analog, suggesting high thermal stability for related compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。